15-Hydroxyicosanoic acid
Overview
Description
15-Hydroxyicosanoic acid is a long-chain fatty acid with an aliphatic tail containing 20 carbon atomsThis compound is an extremely weak basic (essentially neutral) compound based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyicosanoic acid typically involves the hydroxylation of icosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the 15th carbon position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce the desired hydroxylated fatty acid through metabolic pathways. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxyicosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) under appropriate conditions.
Major Products:
Oxidation: Formation of 15-ketoicosanoic acid or 15-carboxyicosanoic acid.
Reduction: Formation of 15-icosanol.
Substitution: Formation of 15-halogenated icosanoic acid or 15-alkylated icosanoic acid
Scientific Research Applications
15-Hydroxyicosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of 15-Hydroxyicosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The hydroxyl group at the 15th carbon position plays a crucial role in its biological activity, allowing it to interact with various proteins and receptors .
Comparison with Similar Compounds
- 9-Hydroxyicosanoic acid
- 20-Hydroxyicosanoic acid
- 9-Acetyloxyicosanoic acid
- 9-Hexanoyloxyicosanoic acid
Comparison: 15-Hydroxyicosanoic acid is unique due to the specific position of the hydroxyl group on the 15th carbon atom. This positional specificity can influence its chemical reactivity and biological activity compared to other hydroxylated fatty acids. For example, 9-Hydroxyicosanoic acid has the hydroxyl group on the 9th carbon, which may result in different chemical properties and biological effects .
Properties
IUPAC Name |
15-hydroxyicosanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERHOKJGPAHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCCCCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993908 | |
Record name | 15-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73179-99-4 | |
Record name | 15-Hydroxyeicosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxyicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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